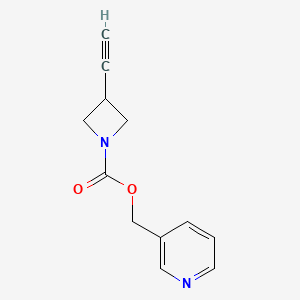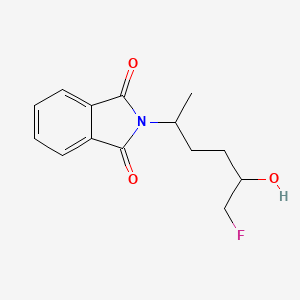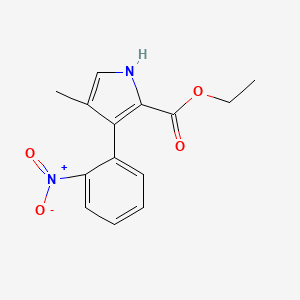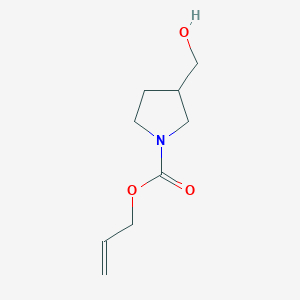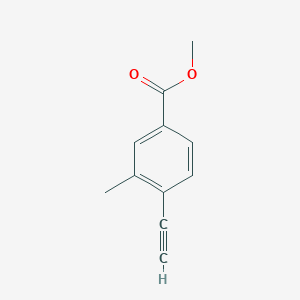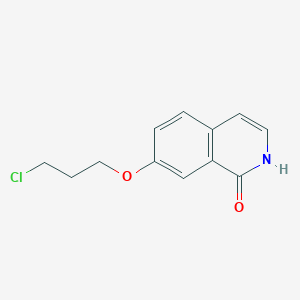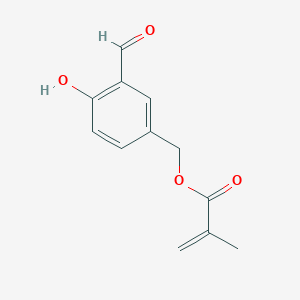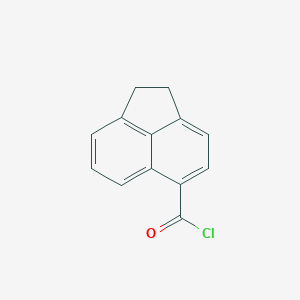![molecular formula C15H21NO2 B8564870 tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B8564870.png)
tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a t-butyl group, a vinylphenyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) group is one of the most common protecting groups used in the synthesis of peptides. The Boc group can be installed and removed under relatively mild conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the carbamate group into an amine.
Substitution: The compound can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, carbamates are used in the development of pharmaceuticals. They serve as intermediates in the synthesis of drugs and are involved in the modification of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is commonly exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
t-Butyloxycarbonyl (Boc) Carbamate: Used as a protecting group for amines in peptide synthesis.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate is unique due to its specific structure, which includes a vinylphenyl group. This structural feature imparts distinct reactivity and properties compared to other carbamates. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-6-12-7-9-13(10-8-12)11(2)16-14(17)18-15(3,4)5/h6-11H,1H2,2-5H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
GVJYUIQFCRCQPT-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B8564787.png)

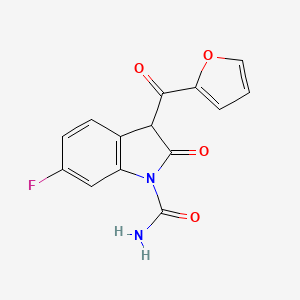
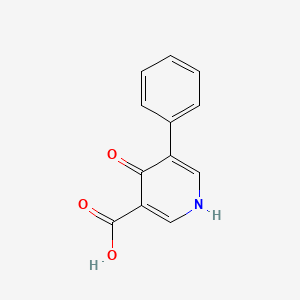
![5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8564833.png)
